N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and isoxazole rings through a suitable linker, such as an amide bond, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide: Unique due to its specific combination of oxadiazole and isoxazole rings.
Other Oxadiazole Derivatives: Similar in structure but may lack the isoxazole ring, leading to different biological activities.
Isoxazole Derivatives: Similar in structure but may lack the oxadiazole ring, leading to different chemical properties.
Uniqueness
This compound is unique due to its dual-ring structure, which imparts specific chemical and biological properties that are not found in compounds with only one of these rings. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-8-3-4-9(11(7-8)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSBHQPMJQCNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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